molecular formula C8H8N2 B185282 3,5-Dimethylpyridine-2-carbonitrile CAS No. 7584-09-0

3,5-Dimethylpyridine-2-carbonitrile

Cat. No. B185282
CAS RN: 7584-09-0
M. Wt: 132.16 g/mol
InChI Key: MYBGPKXHLYUSQF-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-2-carbonitrile is a chemical compound with the empirical formula C8H8N2 . It is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The molecular weight of 3,5-Dimethylpyridine-2-carbonitrile is 132.16 g/mol . The InChI string is InChI=1S/C8H8N2/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,1-2H3 and the SMILES string is CC1=CC(=C(N=C1)C#N)C . Unfortunately, I could not find specific information on the molecular structure analysis of 3,5-Dimethylpyridine-2-carbonitrile.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylpyridine-2-carbonitrile are as follows :

Scientific Research Applications

1. Application in Organic Light-Emitting Diodes (OLEDs)

  • Summary of Application : 3,5-Dimethylpyridine-2-carbonitrile is used in the development of thermally activated delayed fluorescence (TADF) emitters for high-performance OLEDs. Two donor–spacer–acceptor molecules, namely, 4- (4- (9,9-dimethylacridin-10 (9 H )-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-DMAC) and 4- (4- (10 H -phenoxazin-10-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-PXZ), were developed via a double-twist design strategy .
  • Methods of Application : The large hindrance induces a twisted geometry, leading to small Δ EST values and fast RISC processes. The time-resolved photophysical measurements revealed the TADF emissions of these pyridine-3,5-dicarbonitrile-based molecules in doped thin films .
  • Results or Outcomes : High external quantum efficiency (EQE) values of 25.8% and 21.1% were achieved in OLEDs using green Me-DMAC and yellow Me-PXZ dyes, respectively, as emitters .

2. Application in Dye-Sensitized Solar Cells (DSSC)

  • Summary of Application : 3,5-Dimethylpyridine-2-carbonitrile is used in the development of dye-sensitized solar cells (DSSC). The fruitful efficiency of a DSSC is that it should convert photon into current even at wavelength of UV .
  • Methods of Application : Density functional theory (DFT) has been used to determine the ground state geometries of dye 3,5-dimethylpyridine-2-carbonitrile. The time dependant density functional theory (TDDFT) has been used to calculate the excitation energies .
  • Results or Outcomes : The improved light harvesting efficiency (LHE) and free energy change of electron injection of newly designed sensitizers revealed that these materials would be excellent sensitizers .

3. Application in Drug Development

  • Summary of Application : 3,5-Dimethylpyridine-2-carbonitrile is being evaluated for its biological activity and potential for drug development.
  • Methods of Application : The compound is being used to develop new synthetic methods for efficient and scalable preparation. Its reactivity is being investigated and its potential as a building block for the synthesis of complex molecules with desired properties is being explored.
  • Results or Outcomes : The outcomes of this research are not specified in the source.

4. Application in Quantum Efficiency

  • Summary of Application : 3,5-Dimethylpyridine-2-carbonitrile is used in the study of quantum efficiency for Dye Sensitized Solar Cells (DSSC). The research aimed at quantum efficiency (Light Harvesting Efficiency) of 3,5-dimethyl pyridine 2-carbonitrile .
  • Methods of Application : Density functional theory (DFT) has been used to determine the ground state geometries of dye 3,5-dimethyl pyridine 2-carbonitrile. The time dependant density functional theory (TDDFT) has been used to calculate the excitation energies .
  • Results or Outcomes : The study material shows the light harvesting efficiency which is overall of 12%. The experimental spectrum of FTIR and FT-Raman supports the absorption levels .

5. Application in Laboratory Chemicals

  • Summary of Application : 3,5-Dimethylpyridine-2-carbonitrile is used as a laboratory chemical .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

6. Application in Food, Drug, Pesticide or Biocidal Product Use

  • Summary of Application : 3,5-Dimethylpyridine-2-carbonitrile is used in food, drug, pesticide or biocidal product use .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

Safety And Hazards

3,5-Dimethylpyridine-2-carbonitrile is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements are H302 - H318, which mean “Harmful if swallowed” and “Causes serious eye damage”, respectively . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, which include “Wear eye protection/face protection”, “IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth”, and "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor" .

properties

IUPAC Name

3,5-dimethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGPKXHLYUSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429113
Record name 3,5-dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridine-2-carbonitrile

CAS RN

7584-09-0
Record name 3,5-dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylpyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of NaCN (49.0 g, 0.999 mol, 3.0 eq.) in 135 mL of water (air free) was dripped 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL water (air free) in 1.25 hr., keeping the temperature below 3° C. The reaction mixture was stored at about 3° C. overnight. The mixture was filtered and washed with water to give 40 g of the title compound. An analytical sample was recrystallized from isopropyl ether and pentane (4:1) (m.p.: 61-62° C.).
Name
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
1-methoxy-3,5-dimethyl pyridinium methyl sulfate
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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